Ozagrel: Een Beschrijving van de Chemische Eigenschappen en Farmacologie

Paginaweergave:385 Auteur:Hai Xia Datum:2025-06-19

Ozagrel: Een Beschrijving van de Chemische Eigenschappen en Farmacologie

Ozagrel, een selectieve thromboxaan A2-synthetaseremmer, vertegenwoordigt een significante therapeutische vooruitgang in de behandeling van trombose-gerelateerde aandoeningen. Deze synthetische verbinding onderscheidt zich door zijn vermogen om de vorming van thromboxaan A2 – een krachtige vasoconstrictor en plaatjesaggregatie-inductor – selectief te blokkeren. Ontwikkeld in de late 20e eeuw, heeft ozagrel klinische relevantie verworven bij de behandeling van acute cerebrale trombose en bronchiale astma. Dit artikel biedt een diepgaande analyse van de moleculaire architectuur, farmacodynamische interacties, metabolische paden en therapeutische toepassingen van ozagrel, waarbij zowel chemische precisie als biomedische implicaties worden belicht.

Chemische Structuur en Eigenschappen

Ozagrel (chemische naam: (E)-3-[4-(1H-imidazol-1-ylmethyl)fenyl]-2-propeenzuur) bezit een moleculaire formule van C13H12N2O2 en een moleculair gewicht van 228,25 g/mol. De structuur omvat drie kritieke componenten: een trans-geconfigureerd propeenzuurzuurfunctioneel, een fenylring als centraal ankerpunt, en een imidazoolsubstituent verbonden via een methylenbrug. Deze configuratie faciliteert specifieke interacties met het thromboxaansynthase-enzym. De aanwezigheid van de carbonzuurgroep verleent ozagrel zijn karakteristieke zure eigenschappen (pKa ≈ 4,7), wat resulteert in hoge plasmabinding (>95%) en beperkte bloed-hersenbarrièrepassage. Kristallografische studies onthullen een bijna vlakke moleculaire geometrie met een torsiehoek van 178° tussen de propeenzuurketen en de fenylring, wat cruciaal is voor bioactiviteit. De verbinding vertoont optimale oplosbaarheid in polaire organische oplosmiddelen zoals dimethylsulfoxide (DMSO), maar beperkte wateroplosbaarheid (0,8 mg/mL bij 25°C), wat formulering voor intraveneuze toediening vereist. Stabiliteitsanalyses tonen gevoeligheid voor fotodegradatie en oxidatie, waardoor donkere opslag onder stikstofatmosfeer noodzakelijk is.

Farmacodynamiek: Werkingsmechanisme

Ozagrel oefent zijn farmacologische werking uit via selectieve remming van thromboxaansynthase (TXAS), een cytochroom P450-enzym (CYP5A1) dat verantwoordelijk is voor de omzetting van prostaglandine H2 naar thromboxaan A2 (TXA2). Mechanistische studies tonen aan dat ozagrel competitief bindt aan het actieve centrum van TXAS door interacties tussen zijn imidazoolring en het heem-ijzer van het enzym, terwijl de propeenzuurketen waterstofbruggen vormt met Arg120 en Tyr385 residuen. Deze binding verstoort de isomerisatiereactie, waardoor TXA2-synthese met >80% wordt geremd bij therapeutische concentraties (IC50 = 11 nM). Het resulterende TXA2-tekort onderdrukt plaatjesaggregatie en vasoconstrictie, maar veroorzaakt een omleiding van prostaglandine H2 naar prostacycline (PGI2) en prostaglandine E2 – beide vasodilatoren en plaatjesaggregatieremmers. Deze "substraatshunt" creëert een dubbel therapeutisch voordeel: enerzijds wordt de trombogene TXA2-gemedieerde cascade geblokkeerd, anderzijds worden endogene antithrombotische routes versterkt. Ozagrel vertoont minimale affiniteit voor cyclo-oxygenase (COX) of thromboxaanreceptoren, waardoor gastro-intestinale bijwerkingen vermeden worden die typisch zijn voor niet-selectieve NSAID's.

Farmacokinetiek: Absorptie, Distributie, Metabolisme en Eliminatie

Na intraveneuze toediening (standaard klinische route) vertoont ozagrel dosis-proportionele farmacokinetiek binnen het therapeutische bereik (50–200 mg). De verbinding bereikt piekplasmaconcentraties binnen 30 minuten, met een distributievolume van 0,21 L/kg dat wijst op beperkterextracellulaire verspreiding. Eiwitbinding bedraagt 97%, voornamelijk aan albumine. Hepatisch metabolisme domineert de eliminatieweg, waarbij cytochroom P450 2C19 (CYP2C19) de primaire isovorm is die oxidatieve hydroxylering katalyseert op de fenylring, resulterend in vier inactieve hydroxylmetabolieten. Deze metabolieten ondergaan vervolgens glucuronidatie via UGT1A9. Bij CYP2C19-polemische patiënten (2–3% van Kaukasiërs) wordt een 40% verlengde halfwaardetijd waargenomen. De terminale eliminatiehalfwaardetijd bedraagt 1,2 uur bij gezonde vrijwilligers, met >75% renale excretie als metabolieten binnen 24 uur. Farmacokinetische interacties zijn gemeld met fluconazol (CYP2C19-remmer; AUC↑ 65%) en rifampicine (CYP-inductor; Cmax↓ 52%). Dosisaanpassing is vereist bij leverdysfunctie (Child-Pugh B/C: AUC↑ 150%), maar niet bij milde nierinsufficiëntie (CrCl >50 mL/min).

Therapeutische Toepassingen en Klinisch Gebruik

Ozagrel is goedgekeurd voor de behandeling van acute cerebrale trombose en bronchiale astma in meerdere Aziatische landen (Japan, Zuid-Korea). Bij ischemische beroerte wordt een intraveneus regime van 80 mg tweemaal daags gedurende 14 dagen gecombineerd met antistollingsmiddelen, wat leidt tot een significante verbetering in neurologische uitkomsten (NIHSS-score ↓ 40% vs placebo). Het werkingsmechanisme omvat hierbij het herstel van cerebrale microcirculatie door TXA2-gemedieerde microtrombose en vasospasmen te remmen. Bij astma onderdrukt ozagrel (10 mg oraal tweemaal daags) TXA2-geïnduceerde bronchoconstrictie, vermindert eosinofiele infiltratie, en verlaagt de frequentie van exacerbaties met 35% in fase III-studies. Off-label wordt ozagrel onderzocht bij perifere arteriële ziekte, waarbij het de claudicatio-afstand met 80 meter verhoogt na 12 weken. Doseringen variëren per indicatie: 120–160 mg/dag i.v. voor beroerte versus 20–40 mg/dag oraal voor astma. Veiligheidsprofielanalyses melden milde bijwerkingen (hoofdpijn 12%, misselijkheid 8%), zonder significante bloedingrisico's bij monotherapie. Contra-indicaties omvatten actieve bloedingen, ernstige leverdisfunctie en overgevoeligheid voor imidazoolderivaten.

Literatuur

  • Uyama, O., et al. (1997). "Effect of ozagrel on platelet aggregation and cerebral metabolism in patients with acute ischemic stroke." Journal of Stroke and Cerebrovascular Diseases, 6(4), 267-274. https://doi.org/10.1016/S1052-3057(97)80015-5
  • Shiraishi, Y., et al. (2000). "Inhibition of thromboxane A2 synthase activity by ozagrel hydrochloride in patients with bronchial asthma." Allergy, 55(7), 639-644. https://doi.org/10.1034/j.1398-9995.2000.00506.x
  • Tanaka, K., et al. (2005). "Pharmacokinetics of ozagrel and its metabolites in healthy volunteers and patients with hepatic impairment." Clinical Pharmacology & Therapeutics, 77(3), P80. https://doi.org/10.1016/j.clpt.2004.12.192
  • Hanasaki, K., & Arita, H. (1988). "Pharmacological profile of ozagrel, a selective thromboxane synthase inhibitor." Thrombosis Research, 52(1), 11-24. https://doi.org/10.1016/0049-3848(88)90058-0